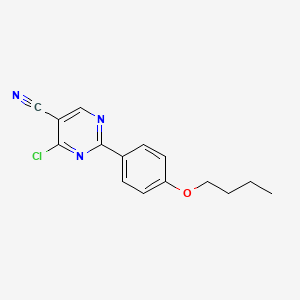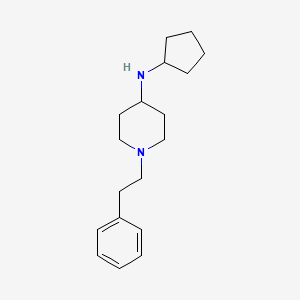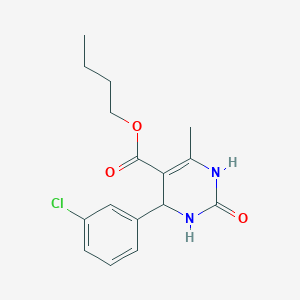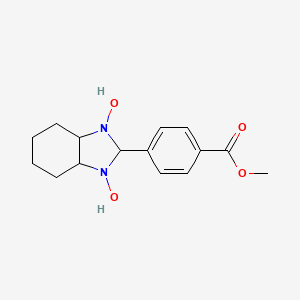![molecular formula C24H22N2O3 B5183545 N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule that has been the subject of scientific research due to its potential therapeutic applications. XNT is a xanthene derivative that has been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide is not fully understood, but it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in the pathogenesis of neurodegenerative diseases. Inhibition of PARP activity by N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may therefore contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide exhibits neuroprotective effects in various models of neurodegenerative diseases. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has been shown to reduce neuronal cell death and inhibit the formation of toxic aggregates of proteins such as beta-amyloid and alpha-synuclein. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide in lab experiments include its small size, which allows for easy delivery to cells and tissues, and its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegeneration. However, the limitations of using N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
For research on N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide include further studies to elucidate its mechanism of action and to optimize its therapeutic potential. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may also be studied for its potential use in other neurodegenerative diseases, as well as in other fields such as cancer research. Additionally, the development of new delivery methods for N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with isopropylamine and carbonyldiimidazole. The resulting compound is then treated with trifluoroacetic acid to yield N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide.
Aplicaciones Científicas De Investigación
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide exhibits neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15(2)25-23(27)16-9-3-6-12-19(16)26-24(28)22-17-10-4-7-13-20(17)29-21-14-8-5-11-18(21)22/h3-15,22H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHPDVKVLINILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)

![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)

![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)

![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)